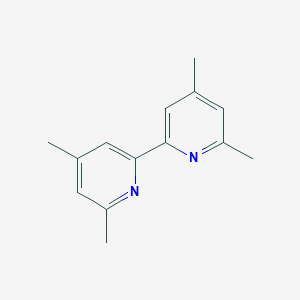

4,4',6,6'-Tetramethyl-2,2'-bipyridine

描述

Overview of Bipyridine Ligands in Coordination Chemistry

Bipyridine derivatives represent a cornerstone class of ligands in the field of coordination chemistry. mdpi.com Their capacity to form stable chelate complexes with a vast array of metal ions has rendered them indispensable tools for chemists. nih.govalfachemic.com The defining feature of 2,2'-bipyridine (B1663995) and its derivatives is the presence of two pyridine (B92270) rings linked by a single bond, with nitrogen atoms positioned to coordinate to a metal center in a bidentate fashion. This arrangement leads to the formation of a stable five-membered ring with the metal ion. The versatility of the bipyridine framework allows for systematic modifications, such as the introduction of various functional groups, which can fine-tune the steric and electronic properties of the resulting metal complexes. researchgate.net

The journey of bipyridine chemistry began in 1888 when Fritz Blau first reported the synthesis of 2,2'-bipyridine. nih.govresearchgate.net His method involved the dry distillation of copper(II) pyridine-2-carboxylate. nih.gov In the initial decades following its discovery, research focused on its coordination chemistry and use in analytical applications. nih.gov

A significant conceptual development came in 1920, when Morgan and Drew introduced the term "chelate" to describe the pincer-like grip of ligands such as 2,2'-bipyridine on a central metal ion. nih.gov The 1930s marked a golden era for the field, with the pioneering studies of Morgan and Jaeger greatly expanding the understanding of the coordination chemistry of bipyridine and related ligands. nih.gov Another milestone was the first report of a ruthenium(II) bipyridine complex by F. H. Burstall in 1936, which laid the groundwork for what would become a vast and important area of research. nih.gov

The functional and structural versatility of bipyridine derivatives has led to their widespread application across numerous chemical disciplines. researchgate.netnih.gov They are among the most commonly used chelating ligands in coordination chemistry, forming stable complexes with most transition metal ions. nih.govresearchgate.netwikipedia.org

Key Application Areas:

Catalysis: Bipyridine complexes are extensively used as catalysts in a variety of organic transformations and transition-metal-catalyzed reactions. researchgate.netnih.govtaylorandfrancis.com

Materials Science: They serve as fundamental building blocks for advanced materials, including luminescent materials and coordination polymers, where they can bridge metal centers to form extended networks. alfachemic.comresearchgate.netwikipedia.org

Supramolecular Chemistry: The rigid, well-defined structure of the bipyridine unit makes it an ideal scaffold for constructing complex, self-assembled supramolecular architectures. nih.govalfachemic.comnih.gov

Photochemistry: Bipyridine complexes, particularly those of ruthenium, are renowned for their unique optical properties and are central to studies of electron and energy transfer, finding use as photosensitizers. nih.govwikipedia.org The quaternization of 4,4'-bipyridines leads to viologens, which are known for their electrochemical properties. mdpi.com

The ability to introduce various substituents onto the bipyridine rings allows for precise control over the electronic and steric characteristics of the ligand, enabling the design of metal complexes with tailored reactivity and physical properties. researchgate.net

Distinctive Features and Significance of 4,4',6,6'-Tetramethyl-2,2'-bipyridine (TMTB)

This compound, often abbreviated as TMTB, is a derivative of 2,2'-bipyridine distinguished by the presence of four methyl groups on its aromatic framework. These substituents impart specific characteristics that modulate its behavior as a ligand, particularly concerning its spatial and electronic interactions with metal centers.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4,6-dimethylpyridin-2-yl)-4,6-dimethylpyridine nih.gov |

| CAS Number | 4444-27-3 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₄H₁₆N₂ nih.gov |

| Molecular Weight | 212.29 g/mol nih.govbldpharm.com |

The most prominent feature of TMTB is the steric hindrance introduced by the methyl groups at the 6 and 6' positions, which are adjacent to the coordinating nitrogen atoms. acs.orgnih.gov This steric bulk has profound implications for the structure and reactivity of its metal complexes.

Coordination Geometry: The steric clash between the methyl groups and other ligands around a metal center often forces a distortion from ideal coordination geometries. mdpi.com This can influence the physical and chemical properties of the complex. For instance, in the related compound 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354), steric hindrance causes the two pyridine rings to twist out of plane, resulting in a dihedral angle of 19.48°. nih.gov

Complex Stability and Formation: Severe steric hindrance can affect the stability of metal complexes, sometimes leading to their decomposition in the presence of coordinating solvents. mdpi.com It can also influence reaction kinetics, with studies on nickel catalysts showing that bulky substituents at the 6,6'-positions stabilize certain oxidation states (Ni(I)) while impeding coordination to others (Ni(0)). nih.gov

In addition to steric effects, the methyl groups electronically modify the bipyridine ligand. Methyl groups are known to be electron-donating, which has several consequences for the properties of the ligand and its complexes. frontiersin.org

Increased Electron Density: The four methyl groups on the TMTB framework increase the electron density of the pyridine rings. frontiersin.orgnih.gov

Metal Center Nucleophilicity: When TMTB coordinates to a metal, this enhanced electron density is partially transferred to the metal center, making it more electron-rich or nucleophilic. frontiersin.org

Redox Potentials: The electronic influence of the methyl groups modulates the electrochemical properties of the metal complex. acs.org Typically, electron-donating groups like methyl make the reduction potentials of the complex more negative, meaning it is harder to reduce. frontiersin.org

The interplay between these steric and electronic effects allows for fine-tuning the reactivity and properties of the resulting metal complexes. acs.org

Substituted bipyridines like TMTB are valuable building blocks for creating functional materials and highly specific catalysts. researchgate.netnih.gov The tailored steric and electronic profile of TMTB allows for the rational design of complexes for targeted applications.

For example, the isomeric compound 2,2',6,6'-tetramethyl-4,4'-bipyridine serves as a key synthetic intermediate for producing 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, a ligand used to construct robust and porous coordination frameworks. nih.gov In the realm of catalysis, nickel complexes bearing 6,6'-dimethyl-substituted bipyridine ligands have demonstrated how steric modification dramatically alters catalytic performance in cross-electrophile coupling reactions. nih.gov Furthermore, ruthenium complexes incorporating tetramethyl-substituted bipyridyl ligands have been investigated for their photochemical properties, where the inherent steric strain is a key factor influencing their light-activated behavior. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4,6-dimethylpyridin-2-yl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLORZJGJAWILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556624 | |

| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-27-3 | |

| Record name | 4,4′,6,6′-Tetramethyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4,4 ,6,6 Tetramethyl 2,2 Bipyridine

Established Synthetic Pathways for 4,4',6,6'-Tetramethyl-2,2'-bipyridine

Oxidative Homocoupling of 2,4-Dimethylpyridine (B42361)

A prominent method for synthesizing this compound is the oxidative homocoupling of 2,4-dimethylpyridine. This process typically involves the use of a palladium-on-carbon (Pd/C) catalyst.

The synthesis can be carried out by refluxing 2,4-dimethylpyridine in the presence of a 10% Pd/C catalyst. prepchem.com The reaction is conducted at a high temperature (160 °C) for an extended period, often up to three days. prepchem.com Following the initial reflux, toluene (B28343) may be added, and the mixture is refluxed for an additional period to ensure the completion of the reaction. prepchem.com The final product is then isolated by filtering the hot catalyst and evaporating the solvent, followed by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield colorless crystals. prepchem.com

Table 1: Reaction Conditions for Oxidative Homocoupling of 2,4-Dimethylpyridine

| Parameter | Condition |

|---|---|

| Starting Material | 2,4-Dimethylpyridine |

| Catalyst | 10% Pd/C |

| Temperature | 160 °C (reflux) |

| Reaction Time | 3 days, followed by 1.5 hours in toluene |

The mechanism of oxidative homocoupling reactions often involves the activation of C-H bonds. acs.org In palladium-catalyzed reactions, the process can be complex, potentially involving a Pd(II)/Pd(IV) catalytic cycle or radical pathways. acs.orgnih.gov The key step is the formation of a carbon-carbon bond between two pyridine (B92270) rings. acs.org Yield optimization can be influenced by factors such as reaction time, temperature, and the efficiency of the catalyst. While specific yield data for the Pd/C-catalyzed homocoupling of 2,4-dimethylpyridine to form this compound is not detailed in the provided search results, the general principle of optimizing these parameters is crucial for maximizing product formation.

Reductive Coupling Approaches

Reductive coupling presents an alternative strategy for the synthesis of bipyridine derivatives. These methods often employ transition metal catalysts and a reducing agent to facilitate the coupling of halo-pyridines. mdpi.compreprints.org For instance, nickel-catalyzed reductive couplings of 2-halopyridines have been developed to produce symmetrical and unsymmetrical 2,2'-bipyridines in high yields. acs.org These reactions can be initiated by the reduction of a metal(II) species to a catalytically active metal(0) species. mdpi.compreprints.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone for the synthesis of bipyridines, offering a range of methodologies with varying efficiencies and substrate scopes. nih.gov

Nickel-catalyzed homocoupling reactions are particularly effective for the synthesis of bipyridine derivatives from halopyridines. tandfonline.com A common approach involves the in situ generation of a Ni(0) complex, for example, by reducing Ni(PPh₃)₂Cl₂ with zinc dust. tandfonline.com This active Ni(0) species then catalyzes the coupling of 2-halopyridines. tandfonline.com For instance, the homocoupling of 2-bromo-4-methylpyridine (B133514) and 2-bromo-6-methylpyridine (B113505) using a nickel catalyst has been shown to produce the corresponding dimethyl-2,2'-bipyridines in good yields (70-75%). tandfonline.com This method has advantages in terms of yield, reaction time, and the choice of solvent. tandfonline.com

Another protocol for nickel-catalyzed reductive coupling of 2-halopyridines utilizes NiCl₂·6H₂O without the need for an external ligand. acs.org This simplified system efficiently catalyzes the formation of various 2,2'-bipyridines. acs.org The reaction is believed to be autocatalytic, where the in situ formed bipyridine product complexes with nickel to promote the catalytic cycle. acs.org

Table 2: Comparison of Nickel-Catalyzed Homocoupling Methods

| Method | Catalyst System | Substrate Example | Yield |

|---|---|---|---|

| In situ Ni(0) from Ni(PPh₃)₂Cl₂/Zn | Ni(PPh₃)₂Cl₂, Zn, Et₄NI | 2-bromo-4-methylpyridine | 70-75% tandfonline.com |

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Stille, Negishi)

The synthesis of substituted 2,2'-bipyridines, including the 4,4',6,6'-tetramethyl derivative, has been significantly advanced by palladium-catalyzed cross-coupling reactions. These methods offer versatile and efficient routes to form the crucial C-C bond linking the two pyridine rings. While direct homocoupling of a single pyridine precursor is a common strategy for symmetrical bipyridines, cross-coupling reactions provide a powerful toolkit for creating both symmetrical and unsymmetrical analogues.

Suzuki Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron compound with an organohalide. For a long time, its application to 2,2'-bipyridine (B1663995) synthesis was hampered by the instability of 2-pyridylboron compounds. researchgate.net However, the development of stabilized 2-pyridylboronic acid esters has made this a viable and efficient method. researchgate.net In a typical Suzuki approach to a symmetrical bipyridine like this compound, a 2-halo-4,6-dimethylpyridine would be coupled with its corresponding boronic acid or ester derivative. A key challenge in Suzuki couplings involving pyridines is the potential for the nitrogen atom in the substrate and product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.comnih.gov This often necessitates higher catalyst loadings or the use of specialized ligands to maintain catalytic efficiency. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. It is a robust method for creating various substituted 2,2'-bipyridines in high yields and on a multigram scale. cmu.edu The synthesis of this compound via a Stille coupling would typically involve the reaction of 2-bromo-4,6-dimethylpyridine (B109062) with a 2-(trialkylstannyl)-4,6-dimethylpyridine, catalyzed by a palladium(0) complex. cmu.eduwikipedia.org While effective, Stille reactions often require elevated temperatures, such as refluxing in toluene, which may not be suitable for heat-sensitive compounds. orgsyn.org A significant drawback of this methodology is the high toxicity of the organotin reagents and byproducts, which can complicate purification and pose environmental concerns. mdpi.comorgsyn.org

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organohalide, is a particularly powerful and widely used method for preparing bipyridines. wikipedia.org It is celebrated for its high yields, mild reaction conditions, and excellent tolerance for a wide variety of functional groups. orgsyn.orgorgsyn.org An efficient synthesis of substituted 2,2'-bipyridines can be achieved by coupling organozinc pyridyl reagents with 2-bromo- or even the less reactive 2-chloropyridines, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org The reaction accommodates various functional groups including alkyls, making it suitable for synthesizing the target compound from a 2-halo-4,6-dimethylpyridine precursor. orgsyn.orgorganic-chemistry.org The organozinc reagents are typically prepared in situ via transmetallation from an organolithium species or by direct reaction of an organohalide with activated zinc. orgsyn.org

| Coupling Reaction | Organometallic Reagent | Halide/Leaving Group | Key Advantages | Key Disadvantages |

| Suzuki | Pyridylboronic acid/ester | Pyridyl halide (Br, I) or triflate | Uses relatively non-toxic reagents; commercially available precursors. researchgate.net | Instability of some 2-pyridylboron reagents; potential for catalyst inhibition. researchgate.netmdpi.com |

| Stille | Organostannane (e.g., tributyltin-pyridine) | Pyridyl halide (Br, I) | High yields; scalable. cmu.edu | Toxicity of tin compounds; often requires harsh conditions. mdpi.comorgsyn.org |

| Negishi | Organozinc halide | Pyridyl halide (Cl, Br, I) or triflate | High yields; mild conditions; excellent functional group tolerance. orgsyn.orgorgsyn.org | Organozinc reagents can be moisture-sensitive. |

Derivatization and Functionalization of this compound

The methyl groups of this compound are amenable to a variety of chemical transformations, most notably oxidation, which converts the parent ligand into highly valuable polycarboxylic acid derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The four benzylic-like methyl groups on the bipyridine core can be oxidized to carboxylic acid functionalities using strong oxidizing agents. This transformation is crucial for creating advanced ligands with multiple coordination sites, which are essential in the construction of metal-organic frameworks (MOFs) and other supramolecular structures.

Synthesis of 4,4',6,6'-Tetracarboxy-2,2'-bipyridine (H₄tcbp)

The exhaustive oxidation of all four methyl groups on this compound yields the novel and highly important ligand 4,4',6,6'-tetracarboxylic acid-2,2'-bipyridine, often abbreviated as H₄tcbp. researchgate.net This molecule serves as a versatile building block in coordination chemistry. The oxidation of alkyl side-chains on aromatic rings is a well-established synthetic transformation. libretexts.org

The conversion of the tetramethyl precursor to its tetracarboxy derivative requires potent oxidizing conditions. While various reagents can oxidize benzylic methyl groups, agents like chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), known as Jones reagent, or potassium permanganate (B83412) (KMnO₄) are commonly employed. libretexts.orgchemspider.com For instance, the oxidation of the related 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354) to its corresponding tetracarboxylic acid is successfully achieved by dispersing the starting material in concentrated sulfuric acid and adding chromium trioxide in portions. google.com A similar strategy is effective for the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555) to 4,4'-dicarboxy-2,2'-bipyridine using a dichromate acid solution. scielo.brresearchgate.net The reaction typically proceeds at room temperature, sometimes with gentle heating to ensure completion, followed by quenching on ice to precipitate the carboxylic acid product. google.com

| Oxidizing Agent | Typical Conditions | Product | Reference |

| CrO₃ / H₂SO₄ | Concentrated H₂SO₄, Room temp. to 50°C | 2,2',6,6'-Tetracarboxy-4,4'-bipyridine | google.com |

| Acid Dichromate | Sulfuric acid | 4,4'-Dicarboxy-2,2'-bipyridine | scielo.br |

| KMnO₄ | Aqueous pyridine, 85°C | Aromatic carboxylic acid | chemspider.com |

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is mechanistically analogous to the oxidation of toluene to benzoic acid. The reaction is believed to proceed through a free-radical mechanism at the benzylic-like carbon atom (the carbon of the methyl group attached to the pyridine ring). The process involves a sequence of oxidation steps:

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, forming a stabilized radical.

Stepwise Oxidation: This radical is then oxidized to a primary alcohol (hydroxymethyl group).

Further Oxidation: The alcohol is subsequently oxidized to an aldehyde (formyl group).

Final Oxidation: Finally, the aldehyde is oxidized to the carboxylic acid (carboxyl group).

Strong oxidizing agents like CrO₃ or KMnO₄ are capable of driving the oxidation through all these intermediate stages to the final carboxylic acid product. libretexts.orgorganic-chemistry.org The presence of the electron-withdrawing pyridine ring facilitates the initial C-H bond cleavage.

Selective Oxidation and Decarboxylation Pathways

Selective Oxidation: Achieving selective oxidation—for example, converting only one or two of the four methyl groups to carboxylic acids—is a significant synthetic challenge. Radical reactions, which are often involved in such oxidations, can be difficult to control with high selectivity. orgsyn.org Partial oxidation would likely yield a mixture of mono-, di-, tri-, and tetra-acid products, along with unreacted starting material, requiring extensive chromatographic separation. Control over the reaction stoichiometry and conditions would be critical to favor less-oxidized products.

Decarboxylation Pathways: The product of the oxidation, 4,4',6,6'-tetracarboxy-2,2'-bipyridine, can undergo decarboxylation (loss of CO₂) under certain conditions, particularly upon heating. The decarboxylation of pyridinecarboxylic acids is a known process, and its rate is profoundly influenced by the position of the carboxyl group relative to the ring nitrogen. cdnsciencepub.com Carboxyl groups at the 2- or 6-position (alpha to the nitrogen) are particularly susceptible to decarboxylation. This is because the nitrogen atom can stabilize the negative charge that develops on the ring in the transition state of the reaction, often via a zwitterionic intermediate. cdnsciencepub.com Therefore, heating H₄tcbp would be expected to preferentially remove the carboxyl groups at the 6 and 6' positions, potentially leading to 4,4'-dicarboxy-2,2'-bipyridine. The reaction proceeds through a cyclic, concerted transition state, resulting in an intermediate that tautomerizes to the final product. masterorganicchemistry.com

Introduction of Other Functional Groups

The this compound scaffold serves as a robust platform for the introduction of various functional groups, enabling the fine-tuning of its chemical and physical properties for specific applications. The methyl groups and the pyridine rings are the primary sites for chemical modification. Key transformations include oxidation of the methyl groups to carboxylic acids and their halogenation.

One of the most significant functionalizations is the oxidation of the methyl groups to yield carboxylic acid derivatives. These derivatives are crucial precursors for creating more complex molecules, such as polyamides, or for anchoring the ligand to surfaces, as seen in the development of sensitizers for solar cells. For instance, 4,4′,6,6′-tetramethyl-2,2′-bipyridine-5,5′-dicarboxylic acid has been synthesized and used in copper(I) complexes for dye-sensitized solar cells. While the precise synthetic details for this specific conversion are not widely published, the general strategy involves strong oxidizing agents. A similar transformation has been documented for the isomer, 2,2',6,6'-tetramethyl-4,4'-bipyridine, which is oxidized to 2,2',6,6'-tetracarboxy-4,4'-bipyridine using chromium trioxide in concentrated sulfuric acid. google.com This method highlights a viable route for converting the methyl groups on the bipyridine core into valuable carboxyl functionalities. The resulting carboxylic acids, such as 2,2'-bipyridine-4,4'-dicarboxylic acid, are versatile intermediates for further derivatization. scielo.brrsc.org

Another key functionalization pathway is the halogenation of the methyl groups. Halomethyl-bipyridines are important building blocks in supramolecular chemistry and for the synthesis of polymeric materials. The synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine from 4,4'-dimethyl-2,2'-bipyridine provides a template for this type of reaction. The process involves the generation of a carbanion using a strong base like lithium diisopropylamide (LDA), followed by quenching with a halogen source such as hexachloroethane. orgsyn.org This approach is noted for its efficiency compared to radical halogenation methods, which often produce difficult-to-separate mixtures. orgsyn.org

The introduction of sulfur-containing groups has also been explored for the bipyridine framework. Although not starting directly from the tetramethyl derivative, novel thioalkyl derivatives like 4,4',6,6'-tetra(methylthio)-2,2'-bipyridine have been prepared, indicating that the pyridine core can be functionalized with sulfur-based moieties. rsc.org

These transformations underscore the versatility of this compound as a precursor. The ability to introduce carboxylic acid, halomethyl, and other functional groups opens avenues for creating tailored ligands for catalysis, advanced materials, and molecular electronics.

Interactive Data Table: Functionalization Reactions of Tetramethyl-bipyridine and Analogues

| Starting Material | Reagents | Product | Functional Group Introduced | Reference |

| 2,2',6,6'-Tetramethyl-4,4'-bipyridine | 1. CrO₃2. H₂SO₄ | 2,2',6,6'-Tetracarboxy-4,4'-bipyridine | Carboxyl (-COOH) | google.com |

| 4,4'-Dimethyl-2,2'-bipyridine | 1. LDA2. C₂Cl₆ | 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Chloromethyl (-CH₂Cl) | orgsyn.org |

| 2,2'-Bipyridine Core | (Not Specified) | 4,4',6,6'-Tetra(methylthio)-2,2'-bipyridine | Methylthio (-SMe) | rsc.org |

| This compound | (Not Specified) | This compound-5,5'-dicarboxylic acid | Carboxyl (-COOH) | sci-hub.st |

Coordination Chemistry of 4,4 ,6,6 Tetramethyl 2,2 Bipyridine

General Principles of Bipyridine Coordination

2,2'-Bipyridine (B1663995) (bipy) and its derivatives are among the most widely used ligands in coordination chemistry. nih.gov They are classified as bidentate chelating ligands, binding to a metal ion through their two nitrogen atoms to form a stable five-membered chelate ring. nih.govwikipedia.org In the uncoordinated state, the lowest energy conformation of 2,2'-bipyridine is planar, with the nitrogen atoms in a trans position relative to each other. wikipedia.org Upon coordination to a metal center, the ligand adopts a cis-conformation. wikipedia.org

The formation of chelate complexes with bipyridine ligands results in significantly greater stability compared to complexes with an equivalent number of monodentate pyridine (B92270) ligands. nih.gov The two pyridine rings in a coordinated bipy ligand are largely coplanar, which promotes electron delocalization across the molecule. wikipedia.org This electronic structure gives rise to distinctive and often intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum for many of their transition metal complexes, a property that is fundamental to their application in areas like photocatalysis and sensing. wikipedia.org Bipyridine complexes have been synthesized with nearly all transition metals, typically forming octahedral complexes with a 3:1 ligand-to-metal ratio, such as [M(bipy)₃]ⁿ⁺, or square planar complexes with a 2:1 ratio. wikipedia.org

Formation of Metal Complexes with 4,4',6,6'-Tetramethyl-2,2'-bipyridine

The introduction of four methyl groups at the 4,4',6, and 6' positions of the 2,2'-bipyridine framework modifies its coordination properties. The methyl groups at the 4,4'-positions are electron-donating, increasing the basicity of the nitrogen atoms and influencing the redox potentials of the resulting metal complexes. The methyl groups at the 6,6'-positions, being adjacent to the coordinating nitrogen atoms, introduce significant steric hindrance. This steric bulk can affect the coordination geometry, stability, and reactivity of the metal complexes.

Mononuclear complexes, containing a single metal center, are readily formed with this compound. The specific geometry and properties of these complexes are highly dependent on the identity and oxidation state of the central metal ion.

Copper has been a key metal in studying the coordination chemistry of sterically hindered bipyridine ligands like this compound, largely because of the differing stereochemical preferences of its +1 and +2 oxidation states.

Mononuclear Complexes

Copper(I) and Copper(II) Complexes

Distorted Tetrahedral and Square Pyramidal Geometries

The steric hindrance from the methyl groups at the 6 and 6' positions plays a crucial role in determining the coordination geometry of copper complexes.

For Copper(I) , which typically favors a tetrahedral coordination environment, the complex bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) perchlorate (B79767), [Cu(tmbpy)₂]ClO₄, adopts a distorted tetrahedral geometry. acs.org The CuN₄ coordination sphere is significantly distorted from a regular tetrahedron.

For Copper(II) , the situation is more complex. While Cu(II) often prefers a square planar or five/six-coordinate geometry, the steric clash imposed by the 6,6'-methyl groups makes a planar arrangement of two ligands around the metal center highly unfavorable. Consequently, bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(II) complexes adopt distorted geometries to alleviate this strain. The crystal structure of bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(II) diperchlorate dihydrate reveals a five-coordinate copper atom with a distorted trigonal bipyramidal stereochemistry, where one perchlorate anion is bound at an equatorial position. researchgate.net An anhydrous version of the same complex was previously suggested to have a distorted-tetrahedral geometry. researchgate.net

Interactive Table: Selected Crystallographic Data for Copper Complexes with this compound

| Complex | Metal Ion | Coordination Geometry | Crystal System | Space Group | Ref. |

| [Cu(C₁₄H₁₆N₂)₂]ClO₄ | Cu(I) | Distorted Tetrahedral | Orthorhombic | Pbcn | researchgate.net |

| [Cu(C₁₄H₁₆N₂)₂(ClO₄)]ClO₄ | Cu(II) | Distorted Trigonal Bipyramidal | Monoclinic | P2₁/c | researchgate.net |

Redox Chemistry of Copper Complexes

The study of copper complexes with a common ligand environment across different oxidation states is crucial for understanding their redox chemistry. A key investigation focused on preparing and characterizing both Cu(I) and Cu(II) complexes with this compound to establish a system where the ligand environment remains consistent during electron transfer. acs.org The steric bulk of the tetramethyl-substituted ligand forces the Cu(II) complex into a pseudotetrahedral geometry, which is an unusual and higher-energy conformation for Cu(II) but is the preferred geometry for Cu(I). This geometric pre-distortion of the Cu(II) species facilitates its reduction to Cu(I), as less reorganizational energy is required. This results in a more positive redox potential for the Cu(II)/Cu(I) couple compared to analogous complexes with less sterically demanding ligands like the unsubstituted 2,2'-bipyridine.

Ruthenium(II) complexes with polypyridyl ligands are renowned for their rich photophysical and electrochemical properties. rsc.org The introduction of methyl groups on the bipyridine ligand, as in this compound, modulates these properties. nih.gov

Ruthenium(II) readily forms mononuclear, six-coordinate octahedral complexes with this compound. These can be homoleptic, of the type [Ru(tmbpy)₃]²⁺, or heteroleptic, such as [Ru(bpy)₂(tmbpy)]²⁺ (where bpy is 2,2'-bipyridine). nih.gov The electronic and steric properties of the methylated ligand influence the energy of the metal-to-ligand charge-transfer (MLCT) states and the non-radiative decay pathways of the excited state. acs.org The electron-donating methyl groups at the 4,4'-positions generally lead to a slight destabilization of the metal d-orbitals and stabilization of the ligand π* orbitals, which can shift the MLCT absorption and emission bands. The steric hindrance from the 6,6'-methyl groups can cause distortions in the octahedral geometry, which may increase the rate of non-radiative decay from the excited state, potentially reducing luminescence quantum yields and lifetimes compared to complexes with less hindered ligands. nih.gov These complexes are important in the study of electron and energy transfer processes and have been investigated as photosensitizers. rsc.orgacs.org

Ruthenium(II) Complexes

Homoleptic and Heteroleptic Architectures

In coordination chemistry, metal complexes are classified based on the types of ligands bound to the central metal ion. Homoleptic complexes are those in which all ligands are identical, whereas heteroleptic complexes contain more than one type of ligand.

The ligand this compound readily forms both homoleptic and heteroleptic complexes with various transition metals. For instance, tris-homoleptic complexes can be formed where three of the tetramethyl-substituted bipyridyl ligands coordinate to a single metal center. nih.gov An example is the modeling of homoleptic [Cu(2,2′-S-bpy)₂]⁺[PF₆]⁻ complexes, where S represents different methylation patterns on the bipyridine rings. acs.org

Heteroleptic complexes featuring this ligand are also common. These typically involve the coordination of one or two this compound ligands along with other types of ligands. A study on Ruthenium(II) complexes included bis-heteroleptic structures containing two bipyridine ligands and a third, different substituted ligand. nih.govresearchgate.net Research has shown that strained heteroleptic complexes can be more photoactive and cytotoxic than their tris-homoleptic counterparts. nih.govresearchgate.net However, homoleptic complexes have demonstrated a greater capacity to inhibit protein production within living cells. nih.govresearchgate.net

Influence of Methylation Patterns on Complex Stability and Reactivity

The presence and position of methyl groups on the bipyridine scaffold have a profound impact on the resulting metal complex's stability, geometry, and reactivity. The four methyl groups on this compound introduce significant steric hindrance, particularly the groups at the 6 and 6' positions, which are adjacent to the nitrogen donor atoms.

This steric crowding influences the coordination environment around the metal ion. For example, in copper(I) complexes, the steric hindrance forces a distorted pseudo-tetrahedral geometry. researchgate.net Studies comparing different isomeric tetramethyl-substituted bipyridyl ligands have shown that those with strain-inducing methyl groups, such as 6,6'-methylation, tend to form photolabile metal complexes. nih.govresearchgate.net In contrast, less strained ligands result in more photostable complexes. nih.govresearchgate.net This photolability can be a desirable trait, as it allows for light-activated release of ligands or the formation of reactive intermediates that can covalently bond to other molecules. nih.gov

The methylation pattern also affects the thermodynamic stability of complexes. It has been noted that the N1-methyladenine (m1A) modification can stabilize certain DNA secondary structures, a finding that contrasts with its destabilizing effect on standard DNA duplexes. nih.gov While this relates to DNA methylation, the principle that methylation can have varied and sometimes counter-intuitive effects on molecular stability is a key concept. nih.gov In transition metal complexes, specific methylation patterns have been linked to improved activation with red light, and these photolabile complexes are often more potent cytotoxic agents. nih.govresearchgate.net

Table 1: Influence of Methylation on Bipyridine Complex Properties

| Feature | Influence of Methyl Groups (especially at 6,6' positions) | Research Finding |

|---|---|---|

| Geometry | Introduces steric hindrance, forcing distorted coordination geometries. | Copper(I) complexes with such ligands adopt a distorted pseudo-tetrahedral geometry. researchgate.net |

| Stability | Creates strain, leading to photolabile (less stable under light) complexes. | Ligands with strain-inducing methyl groups form photolabile complexes, while unstrained ones form photostable complexes. nih.govresearchgate.net |

| Reactivity | Enhances photoactivity and potential for light-induced reactions. | Strained heteroleptic complexes are more photoactive and cytotoxic than tris-homoleptic ones. nih.gov |

| Redox Properties | Affects the ease of oxidation processes. | Methyl groups at the 6,6' positions in a copper complex led to a very slow oxidation process. acs.org |

Other Transition Metal Complexes (e.g., Ag(I), Zn(II), Co(II))

Beyond the extensively studied copper and ruthenium complexes, this compound and its isomers form complexes with a variety of other transition metals.

Silver(I) and Zinc(II): New 4,4′-bis(donor)-6,6′-diphenyl-2,2′-bipyridine ligands have been synthesized to create octupolar metal complexes with Cu(I), Ag(I), and Zn(II). researchgate.net These complexes were found to have significant nonlinear optical properties. researchgate.net In a separate study, new tris-chelated Zn(II) ionic complexes were synthesized using substituted bipyridine ligands, demonstrating how substituents influence the final supramolecular organization. rsc.org The redox-active nature of the bipyridine ligand has been systematically studied in zinc complexes, showing that the ligand can exist in neutral, radical anion, or dianion forms within the complex. nih.gov

Cobalt(II): The incorporation of metal-bipyridine complexes into DNA backbones has been explored to regulate DNA structure and stability. nih.gov An array of metal ions, including Co(II), were added to DNA duplexes containing 2,2'-bipyridine units, and their effects on thermal stability were measured. nih.gov

Copper(I) and Copper(II): The crystal and molecular structures of bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) and bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(II) have been determined. acs.org The copper(I) complex features a pseudo-tetrahedral CuN₄ environment with uncoordinated perchlorate anions. researchgate.net In contrast, the copper(II) complex was found to be five-coordinate with a distorted trigonal bipyramidal geometry, where a water molecule or a perchlorate anion occupies one of the coordination sites. researchgate.netacs.org This suggests that a five-coordinate form is likely the dominant species in solution for such copper(II) complexes. researchgate.net

Table 2: Selected Transition Metal Complexes of Substituted Bipyridines

| Metal Ion | Ligand System | Key Structural or Functional Finding |

|---|---|---|

| Ag(I) | 4,4′-bis(donor)-6,6′-diphenyl-2,2′-bipyridine | Forms D2d octupolar metal complexes with large first hyperpolarizabilities. researchgate.net |

| Zn(II) | 4,4′-disubstituted-2,2′-bipyridines | Substituents on the ligand cause substantial differences in stoichiometry and supramolecular organization. rsc.org |

| Zn(II) | β-diketiminate and 2,2'-bipyridine | The bipyridine ligand can act as a neutral, radical anion, or diamagnetic dianion species within the complex. nih.gov |

| Co(II) | 2,2'-bipyridine (in DNA backbone) | Influences the thermal stability of DNA duplexes upon coordination. nih.gov |

| Cu(I) | This compound | Forms a pseudo-tetrahedral complex; [Cu(tmbpy)₂]ClO₄. researchgate.netacs.org |

| Cu(II) | this compound | Adopts a five-coordinate, distorted trigonal bipyramidal geometry in its hydrated form. researchgate.netacs.org |

Binuclear and Multinuclear Complexes

While this compound typically acts as a chelating ligand to a single metal center, related bipyridine isomers can function as bridging ligands to form binuclear and multinuclear complexes, where two or more metal centers are linked together within a single molecule.

For example, a related isomer, 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354), has been used as a rigid, linear exo-bidentate bridging ligand. nih.gov In one case, it was used to join two palladium(II) diethylenetriamine (B155796) moieties, forming a discrete, dumbbell-type dinuclear complex. nih.gov Research has also reported the formation of a tri-nuclear species involving a functionalized bipyridine ligand, highlighting the versatility of these building blocks in creating more complex molecular architectures. researchgate.net

Bridging Ligand Architectures

The architecture of a bridging ligand is crucial in defining the structure of a polynuclear complex. In the dinuclear palladium(II) complex formed with 2,2',6,6'-tetramethyl-4,4'-bipyridine, the ligand bridges two metal centers, creating a distinct "dumbbell" shape. nih.gov The complex lies across a center of inversion, which forces the two pyridine rings of the bridging ligand to be parallel. nih.gov This rigid and linear connection between the metal centers is a direct consequence of the ligand's design, where the nitrogen donors are positioned at the 4 and 4' positions, pointing away from each other. Such architectures are fundamental in constructing larger, well-defined supramolecular assemblies.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended, crystalline materials formed from metal ions or clusters linked together by organic ligands. nih.gov While this compound is primarily a chelating ligand, the broader family of bipyridine-based ligands is central to the design of these advanced materials. nih.govchimia.ch

The construction of coordination polymers often relies on bifunctional ligands that can bridge two different metal centers. rsc.org For a bipyridine ligand to effectively build a 1D, 2D, or 3D network, it typically requires modification with functional groups capable of bridging, such as carboxylates. chimia.chnih.gov

Ligand Design for Extended Structures

The design of ligands is the cornerstone of creating functional coordination polymers and MOFs. To be incorporated into extended structures, chelating units like 2,2'-bipyridine must be functionalized. A common strategy is to introduce carboxylic acid groups onto the bipyridine skeleton. chimia.chnih.gov For example, 4,4'-dicarboxy-2,2'-bipyridine and 4,4',6,6'-tetracarboxy-2,2'-bipyridine are highly successful ligands for building coordination polymers and MOFs with interesting thermal, magnetic, luminescent, or sorption properties. chimia.chnih.gov

The isomeric ligand, 2,2',6,6'-tetramethyl-4,4'-bipyridine, serves as an important synthetic intermediate for preparing 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid, a ligand specifically designed for constructing robust and open coordination frameworks. nih.govresearchgate.net The addition of solubilizing groups, such as hexoxymethyl chains, to brominated bipyridine backbones is another important design strategy, creating building blocks that are more easily processed for macromolecular applications. nih.gov These examples underscore the principle that while the core bipyridine structure provides the desired coordination properties, peripheral modifications are essential for directing the assembly of extended, functional materials.

Structural Elucidation of Coordination Compounds

Single crystal X-ray diffraction (SCXRD) is an indispensable technique for the precise determination of the three-dimensional structure of coordination compounds involving this compound. It provides definitive information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are all critical for understanding the properties and behavior of these compounds. researchgate.netmdpi.com

Detailed structural data from SCXRD studies reveal the geometric parameters of coordination complexes containing the this compound ligand. For example, in copper(I) complexes with this ligand, the Cu-N bond lengths typically range from 2.027(5) to 2.053(5) Å. researchgate.net The coordination geometry around the copper(I) center in such complexes often shows significant distortion from ideal tetrahedral geometry. researchgate.net

The intra-ligand N-Cu-N bite angles are found in the range of 81.0(2) to 83.0(2)º, which is characteristic of the chelation of the bipyridine ligand. researchgate.net In contrast, the inter-ligand N-Cu-N angles, which describe the spatial relationship between the two bipyridine ligands, vary more widely, from 114.7(2) to 135.2(2)º. researchgate.net This wide range highlights the flexibility of the coordination sphere, which can be attributed to the steric demands of the tetramethyl-substituted ligands.

In a related uncoordinated bipyrimidine derivative, 4,4',6,6'-tetramethyl-2,2'-bipyrimidine, the dihedral angle between the two pyrimidine (B1678525) rings is a mere 5.285(6)°. nih.gov This small angle suggests a nearly coplanar arrangement of the rings, which contrasts with the more twisted conformation observed in the corresponding bipyridine due to reduced steric hindrance between the ring nitrogens.

Below is a table summarizing selected geometric parameters for a representative copper(I) complex with this compound.

| Parameter | Value |

| Cu-N Bond Lengths | 2.027(5) - 2.053(5) Å |

| Intra-ligand N-Cu-N Angle | 81.0(2) - 83.0(2)° |

| Inter-ligand N-Cu-N Angle | 114.7(2) - 135.2(2)° |

Data for a bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) complex.

Upon coordination to a metal center, the steric hindrance from the 6,6'-dimethyl groups plays a dominant role in determining the coordination geometry. For instance, with copper(I), which has a d¹⁰ electronic configuration and no inherent preference for a specific coordination geometry, the steric bulk of the ligands often leads to a distorted tetrahedral environment. researchgate.net The use of ligands with bulky substituents in the 6,6'-positions, such as 6,6'-dimethyl-2,2'-bipyridyl, is a common strategy to enforce such distorted geometries. nih.gov

In the case of 4,4',6,6'-tetramethyl-2,2'-bipyrimidine hexahydrate, the four methyl groups are observed to lie within the plane of their respective pyrimidine rings. nih.gov The dihedral angle between the two pyrimidine rings in this molecule is relatively small at 5.285(6)°. nih.gov This indicates that the steric clash between the methyl groups is less pronounced compared to the bipyridine analogue, likely due to the different arrangement of nitrogen atoms within the rings.

The solid-state arrangement of coordination compounds of this compound is governed by a variety of intermolecular interactions. While strong coordinate bonds define the primary structure of the complex, weaker interactions dictate the crystal packing.

In the crystal structure of the uncoordinated 2,2',6,6'-tetramethyl-4,4'-bipyridine, classical hydrogen bonds and π-π stacking interactions are absent. nih.govresearchgate.net The molecules are held together primarily by weak van der Waals forces. nih.gov This lack of strong directional interactions can be attributed to the steric shielding of the aromatic rings by the methyl groups.

However, in coordination complexes, the introduction of counter-ions and solvent molecules can lead to more complex interaction patterns. For example, in the hydrated form of 4,4',6,6'-tetramethyl-2,2'-bipyrimidine, an extensive network of intermolecular O-H···O hydrogen bonds is formed between the six water molecules of crystallization. nih.gov This creates two-dimensional sheets of water molecules with edge-fused four-, five-, or six-membered rings. nih.gov These water sheets are then anchored to the bipyrimidine molecules through O-H···N hydrogen bonds, resulting in a three-dimensional supramolecular architecture. nih.gov

Beyond routine identification, spectroscopic techniques provide deeper insights into the electronic structure and properties of coordination compounds containing this compound.

For instance, in tungsten(VI) complexes with dimethyl-substituted bipyridine ligands, cyclic voltammetry has been employed to study their redox behavior. mdpi.com This technique can reveal information about the stability of different oxidation states of the metal center and the influence of the ligand substitution pattern on the electronic properties of the complex.

Spectroscopic methods are also crucial in characterizing the photophysical properties of these compounds. For example, fluorescence spectroscopy can be used to study the emissive properties of complexes, which is relevant for applications in areas such as molecular electronics and sensors. ub.edu

In the context of developing materials for aqueous organic redox flow batteries, a derivative of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) was functionalized with a 4,4'-bipyridine (B149096) moiety. mdpi.com ¹H NMR spectroscopy was instrumental in confirming the structure of the synthesized compound, with characteristic signals for the bipyridine and TEMPO fragments being clearly identified. mdpi.com Furthermore, the electron-withdrawing nature of the bipyridine group was shown to elevate the redox potential of the TEMPO unit by 60 mV, a key finding for its application as a catholyte. mdpi.com This demonstrates how spectroscopic analysis, coupled with electrochemical measurements, can elucidate the structure-property relationships in these complex systems.

Spectroscopic Characterization (beyond basic identification)

UV-Vis Spectroscopy in Metal-to-Ligand Charge Transfer (MLCT) Studies

Complexes of this compound with transition metals, particularly d⁶ metals like Ruthenium(II) and d¹⁰ metals like Copper(I), exhibit characteristic Metal-to-Ligand Charge Transfer (MLCT) bands in their UV-Visible absorption spectra. researchgate.netnih.gov These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital (d → π*).

The electronic properties of the tmbpy ligand significantly influence the energy and intensity of these MLCT bands. The four methyl groups are electron-donating, which raises the energy of the ligand's π* orbitals compared to unsubstituted bipyridine. This generally leads to a blue-shift (a shift to higher energy or shorter wavelength) in the MLCT absorption band. However, the steric strain introduced by the 6,6'-methyl groups can distort the coordination geometry, which also affects the electronic structure and the resulting spectra. nih.gov

Studies on Ruthenium(II) complexes highlight these effects. Both homoleptic, [Ru(tmbpy)₃]²⁺, and heteroleptic, [Ru(bpy)₂(tmbpy)]²⁺, complexes show intense absorption bands in the visible region, which are assigned as MLCT transitions. nih.gov For instance, the heteroleptic complex [Ru(bpy)₂(tmbpy)]²⁺ displays a characteristic MLCT band, the energy of which is a composite of transitions to the bpy and tmbpy ligands. nih.gov

Similarly, copper(I) complexes with tmbpy, such as [Cu(tmbpy)₂]⁺, are known to exhibit MLCT transitions. These complexes are of interest in photophysics and materials science. The photophysical properties, including emission quantum yields and excited-state lifetimes, are directly related to the nature of the lowest-energy MLCT excited state. For [Cu(tmbpy)₂]⁺, the emission quantum yield in CH₂Cl₂ solution at 25°C is reported to be 0.5 × 10⁻⁴ with an excited-state lifetime of 18 ns. researchgate.net

| Complex | Solvent | MLCT λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| Ru(bpy)₂(tmbpy)₂ | Acetonitrile | 444 | 12,400 | nih.gov |

| Ru(tmbpy)₃₂ | Acetonitrile | 436 | 12,100 | nih.gov |

The study of MLCT bands is fundamental to understanding the photochemistry and photophysics of these complexes, with applications ranging from photosensitizers in solar cells to photodynamic therapy. nih.govacs.org The tunability of the ligand's electronic structure through substitution makes tmbpy and its derivatives valuable tools in the design of functional coordination compounds.

Electronic Structure and Spectroscopic Investigations of 4,4 ,6,6 Tetramethyl 2,2 Bipyridine Complexes

Photophysical Properties of Coordination Complexes

The photophysical properties of coordination complexes containing the 4,4',6,6'-tetramethyl-2,2'-bipyridine (tm-bpy) ligand are dominated by the interplay between different types of electronic excited states. The methyl groups at the 4,4' positions have a modest electronic effect, while the methyl groups at the 6,6' positions introduce significant steric hindrance that directly impacts the geometry and stability of the metal-ligand bond. This steric strain is a key factor in determining the deactivation pathways of excited states, particularly in d⁶ metal complexes such as those of Ruthenium(II).

Coordination complexes of tm-bpy generally display intense absorption bands in the ultraviolet region, which are attributed to π→π* ligand-centered (LC) transitions. In the visible region, they often exhibit broad absorption bands characteristic of metal-to-ligand charge transfer (MLCT) transitions. nih.gov For instance, iridium(III) complexes with related π-conjugated bipyridine ligands show broad, structureless absorption features between 350 and 700 nm. nih.gov

A defining characteristic of many tm-bpy complexes, especially [Ru(tm-bpy)₃]²⁺, is their lack of significant luminescence at room temperature. nih.govacs.org This is in stark contrast to the strong emission typically observed from analogous complexes with less sterically hindered ligands, such as [Ru(bpy)₃]²⁺. The absence of emission points to highly efficient non-radiative pathways that outcompete the radiative decay (phosphorescence) from the excited state. nih.govacs.org

The electronic transitions in these complexes primarily involve two types of excited states: Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT).

Ligand-Centered (LC) States : These high-energy excited states result from the promotion of an electron from a π bonding orbital to a π* antibonding orbital located on the bipyridine ligand itself.

Metal-to-Ligand Charge Transfer (MLCT) States : These states are formed by the absorption of light, which promotes an electron from a metal-based d-orbital (typically a t₂g orbital in an octahedral environment) to an empty π* antibonding orbital of the tm-bpy ligand. acs.org Upon photoexcitation, complexes like [Ru(tm-bpy)₃]²⁺ initially populate a triplet MLCT (³MLCT) state. unige.ch This ³MLCT state is, in principle, emissive, but its luminescence is severely quenched by the presence of lower-lying non-radiative states. nih.govunige.ch

The nature of these transitions can be complex, with time-dependent density functional theory (TD-DFT) analyses of related systems indicating that absorption bands can arise from a mixture of intraligand charge transfer, metal-to-ligand charge transfer, and other ligand-centered transitions. nih.gov

Ligand Field (LF) states, also known as d-d states or metal-centered (MC) states, involve the redistribution of electrons within the metal's own d-orbitals (e.g., from a t₂g to an e_g orbital in d⁶ complexes). acs.org The energy of these LF states is highly sensitive to the strength of the ligand field and the geometry of the complex.

In complexes with this compound, the steric clash caused by the methyl groups at the 6 and 6' positions forces an elongation of the metal-nitrogen bonds. acs.orgunige.ch This weakens the ligand field, which in turn significantly lowers the energy of the LF excited states. acs.org DFT calculations have quantified this effect, showing that each methyl group in the 6 or 6' position stabilizes the triplet LF (³dd) state by approximately 4000 cm⁻¹ relative to the unsubstituted [Ru(bpy)₃]²⁺ complex. nih.govacs.org This substantial stabilization results in the ³dd state being lower in energy than the emissive ³MLCT state, a critical factor for understanding the quenching of luminescence.

The pronounced lack of emission from complexes such as [Ru(tm-bpy)₃]²⁺ is due to an efficient luminescence quenching mechanism. nih.govresearchgate.net This process involves the rapid depopulation of the luminescent ³MLCT state via a non-radiative decay channel. The primary mechanism responsible for this quenching is the internal conversion from the ³MLCT state to a low-lying, non-emissive ³dd state. nih.govacs.org

The triplet d-d (³dd) state serves as the key intermediate quencher state in the deactivation pathway of [Ru(tm-bpy)₃]²⁺. nih.govunige.ch Following initial excitation to the ³MLCT state, the molecule undergoes an extremely rapid internal conversion to the energetically accessible ³dd state. Because the potential energy surface of the ³dd state is significantly displaced relative to the ground state, it provides an efficient pathway for non-radiative decay back to the ground state, bypassing the phosphorescent decay from the ³MLCT state. nih.govresearchgate.net This ultrafast population of the quenching ³dd state is the direct consequence of the ligand-field weakening induced by the 6,6'-dimethyl substitution. nih.govacs.org

Ultrafast time-resolved spectroscopy has provided direct experimental evidence for the quenching mechanism involving the ³dd state. nih.govacs.org Studies using transient absorption spectroscopy on the [Ru(tm-bpy)₃]²⁺ complex have successfully tracked the flow of energy through the different excited states on a picosecond and femtosecond timescale. unige.ch

These experiments reveal that after photoexcitation, the initial ³MLCT state is depopulated on an ultrafast timescale as an intermediate state is formed. unige.ch This intermediate is identified as the ³dd state. The key kinetic parameters for [Ru(tm-bpy)₃]²⁺ have been determined:

The population of the quenching ³dd state from the ³MLCT state occurs within an exceptionally short time of 0.16 picoseconds (160 fs). nih.govacs.org

The subsequent non-radiative decay of this ³dd state back to the electronic ground state is also very fast, occurring in 7.5 picoseconds . nih.govacs.org

These timescales are orders of magnitude faster than the typical nanosecond-to-microsecond lifetimes of emissive ruthenium-bipyridine complexes, providing a clear explanation for why [Ru(tm-bpy)₃]²⁺ is non-luminescent. nih.govunige.ch

Data Tables

Table 1: Excited-State Relaxation Dynamics for [Ru(tm-bpy)₃]²⁺ This table summarizes the kinetic data obtained from ultrafast transient absorption spectroscopy, detailing the sequential decay pathway.

| Step | Process | Timescale | Reference |

| 1 | Population of ³dd state from ³MLCT state | 0.16 ps | nih.gov, acs.org |

| 2 | Decay of ³dd state to ground state | 7.5 ps | nih.gov, acs.org |

Table 2: Compound Names Mentioned in this Article

| Abbreviation/Trivial Name | Full Chemical Name |

| tm-bpy | This compound |

| [Ru(tm-bpy)₃]²⁺ | Tris(this compound)ruthenium(II) |

| bpy | 2,2'-bipyridine (B1663995) |

| [Ru(bpy)₃]²⁺ | Tris(2,2'-bipyridine)ruthenium(II) |

| m-bpy | 6-methyl-2,2'-bipyridine |

| [Ru(m-bpy)₃]²⁺ | Tris(6-methyl-2,2'-bipyridine)ruthenium(II) |

Time-Resolved Spectroscopy

Electrochemical Properties of Coordination Complexes

The electrochemical behavior of this compound complexes is defined by their redox potentials and the reversibility of their electron transfer processes. These properties are fundamental to their application in electrocatalysis and redox sensing.

Cyclic voltammetry is the primary technique used to assess the redox properties of these complexes. The introduction of methyl groups, which are electron-donating, generally makes the oxidation of the metal center more difficult, resulting in a negative shift in the redox potential compared to the unsubstituted parent complex. rsc.org

For example, studies on a series of osmium(II) and ruthenium(II) polypyridine complexes show a clear trend where electron-donating groups on the ligands lead to lower (more negative) redox potentials for the M(II)/M(III) couple. nih.govscienceopen.com Conversely, electron-withdrawing groups make the oxidation more difficult, shifting the potential to more positive values. rsc.orgscienceopen.com The reversibility of the redox couple is also a key parameter, with many well-behaved polypyridyl complexes exhibiting chemically reversible or quasi-reversible oxidations. nih.gov

Table 2: Redox Potentials for Related Ru(II) and Os(II) Bipyridine Complexes in Acetonitrile This table provides comparative data to illustrate the influence of methyl substituents.

| Complex | Redox Couple | E₁/₂ (V vs. FcH/FcH⁺) |

| [Ru(4,4'-dinitro-2,2'-bipyridine)₃]²⁺ | Ru(II/III) | 1.15 |

| [Ru(2,2'-bipyridine)₃]²⁺ | Ru(II/III) | 0.88 |

| [Ru(4,4'-dimethyl-2,2'-bipyridine)₃]²⁺ | Ru(II/III) | 0.74 |

| [Os(4,4'-di-tert-butyl-2,2'-bipyridine)₃]²⁺ | Os(II/III) | 0.44 |

Substituents on the bipyridine ligand exert profound control over the redox properties of the resulting metal complexes through both electronic and steric effects. dtic.mil

Electronic Effects: The four methyl groups on this compound are electron-donating. This increases the electron density on the metal center, making it easier to oxidize and thus shifting the M(II)/M(III) redox potential to more negative values compared to the unsubstituted [M(bpy)₃]²⁺ complex. rsc.org This trend is consistently observed across various metal centers like Ru(II), Os(II), and Rh(III). nih.govscienceopen.comresearchgate.net In contrast, electron-withdrawing substituents, such as nitro or chloro groups, have the opposite effect, making the complex harder to oxidize and shifting the potential to more positive values. scienceopen.comresearchgate.net

Steric Effects: The methyl groups at the 6 and 6' positions introduce significant steric hindrance. This can distort the coordination geometry around the metal center. nih.gov For Ni complexes, it has been shown that bulkier substituents in the 6,6'-positions can better stabilize lower oxidation states, such as Ni(I). nih.gov However, this steric bulk can also hinder the coordination of the ligand to the metal center in the first place. nih.gov In copper complexes, increasing methyl substitution at the 6,6' positions leads to a significant positive shift in the Cu(I)/Cu(II) redox potential, which is attributed to the steric strain favoring the distorted tetrahedral geometry of Cu(I) over the preferred square planar geometry of Cu(II). acs.org

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the electronic structure and properties of these complex molecules, complementing experimental findings.

DFT calculations are widely used to model the geometric and electronic structures of transition metal complexes, including those with substituted bipyridine ligands. nih.govresearchgate.net These calculations can predict key properties such as bond lengths, bond angles, frontier molecular orbital (FMO) energies, and electronic transition energies. nih.govacs.org

Table 3: List of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 2-(4,6-dimethylpyridin-2-yl)-4,6-dimethylpyridine |

| 2,2'-bipyridine | 2,2'-bipyridine |

| 4,4'-dimethyl-2,2'-bipyridine (B75555) | 4,4'-dimethyl-2,2'-bipyridine |

| 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) | 4,4'-di-tert-butyl-2,2'-bipyridine |

| 4,4'-dinitro-2,2'-bipyridine | 4,4'-dinitro-2,2'-bipyridine |

| Acetonitrile | Acetonitrile |

| Ferrocene | Ferrocene |

| Osmium(II) | Osmium(II) |

| Ruthenium(II) | Ruthenium(II) |

| Iron(II) | Iron(II) |

| Copper(I)/Copper(II) | Copper(I)/Copper(II) |

| Nickel(I)/Nickel(II) | Nickel(I)/Nickel(II) |

| Rhodium(III) | Rhodium(III) |

Ab Initio Methods (e.g., CASPT2, SORCI)

For systems with complex electronic structures, such as transition metal complexes with near-degenerate orbitals or molecules undergoing bond-breaking, single-reference methods like DFT can be inadequate. In these cases, multiconfigurational ab initio methods are required. researchgate.netarxiv.org The Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2) is a powerful and popular approach for accurately describing both ground and excited electronic states. researchgate.netarxiv.org

CASPT2 calculations begin with a CASSCF wave function, which accounts for static electron correlation by including all important electronic configurations within a chosen "active space" of orbitals and electrons. arxiv.org Dynamic electron correlation is then added via perturbation theory. arxiv.org This two-step approach provides a balanced description of the electronic states, making it suitable for studying the photophysical properties of complexes involving this compound. arxiv.org

However, the CASPT2 method is not without challenges. The "intruder state" problem can cause instabilities in the perturbation calculation, though various techniques have been developed to mitigate this issue. arxiv.org Furthermore, the choice of the active space is critical and requires chemical intuition. Despite its computational cost and complexity, CASPT2 is often considered a benchmark method for calculating vertical excitation energies and studying complex photochemical processes in transition metal compounds. unige.charxiv.org

Interaction Energy Calculations

Understanding the nature and strength of the interactions within a molecular crystal or between a ligand and a metal center is crucial for predicting the stability and properties of the material. Interaction energy calculations quantify the forces that hold molecules together. These forces can include covalent bonds, ionic interactions, hydrogen bonds, and weaker van der Waals forces.

Computationally, the interaction energy is typically calculated as the difference between the total energy of the complex (or molecular pair) and the sum of the energies of the individual fragments (e.g., the metal ion and the ligands). This requires accurate calculations of the energies of the supersystem and its components. For complexes of this compound, this would involve calculating the strength of the copper-nitrogen bonds, for example. Qualitative insights into these interactions can also be gained from analyzing the topology of the electron density and through methods like Hirshfeld surface analysis.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgresearchgate.net The Hirshfeld surface is constructed based on the electron density of the molecule within the crystal, partitioning the crystal space into regions where the contribution from a given molecule dominates. nih.gov By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific regions of close intermolecular contacts.

For the free 2,2',6,6'-tetramethyl-4,4'-bipyridine (B1587354) ligand, analysis of its crystal structure reveals that the molecular packing is governed by weak van der Waals forces. nih.govresearchgate.net A Hirshfeld surface analysis would visualize these diffuse interactions. Red spots on a dnorm mapped surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts. scirp.orgnih.gov

Advanced Applications and Research Directions of 4,4 ,6,6 Tetramethyl 2,2 Bipyridine Complexes

Catalysis and Electrocatalysis

Complexes incorporating the 4,4',6,6'-tetramethyl-2,2'-bipyridine ligand have been explored in several catalytic processes. The methyl groups can enhance the electron-donating ability of the ligand compared to unsubstituted bipyridine and provide steric bulk, which can stabilize catalytic intermediates and influence selectivity.

The photocatalytic production of hydrogen from water is a cornerstone of artificial photosynthesis research. While 2,2'-bipyridine (B1663995) and its derivatives are extensively used as ligands in photosensitizers and catalysts for this purpose, specific research highlighting this compound in this role is not widely documented in recent literature. Typically, photocatalytic systems for hydrogen evolution consist of a photosensitizer (often a ruthenium-bipyridine complex), a catalyst (based on metals like cobalt, rhodium, or platinum), and a sacrificial electron donor. researchgate.netnih.gov The design of the bipyridine ligand is crucial for tuning the system's light-absorbing and redox properties. researchgate.netunina.it Although tmbipy is not a common ligand in the most efficient systems reported, the principles established with other substituted bipyridines provide a framework for its potential application.

The conversion of carbon dioxide (CO₂) into chemical fuels using molecular photocatalysts is a critical area of research aimed at mitigating greenhouse gas emissions. Ruthenium-bipyridine complexes are benchmark catalysts for this transformation. Studies on related ligands show that the position of methyl substituents on the bipyridine frame significantly impacts catalytic performance.

Research on trans(Cl)-Ru(L)(CO)2Cl2 complexes, where L is a bipyridine ligand with methyl groups at various positions, reveals that while redox potentials are similar, catalytic efficiencies differ markedly. researchgate.net For instance, complexes with methyl groups at the 4,4'-positions (like in 4,4'-dimethyl-2,2'-bipyridine (B75555), dmbpy) and 6,6'-positions have been compared. researchgate.net The steric hindrance introduced by substituents at the 6,6'-positions can prevent the formation of inactive dimer species, a known deactivation pathway for these types of catalysts. researchgate.net This suggests that the 6,6'-dimethyl substitution pattern within the tmbipy ligand could be beneficial for enhancing catalyst stability and turnover numbers in CO₂ reduction.

Table 1: Comparison of Photocatalytic CO₂ Reduction by Ruthenium Complexes with Methylated Bipyridine Ligands Data extracted from studies on related dimethyl-bipyridine complexes to infer potential properties.

| Catalyst Ligand (L) in trans(Cl)-Ru(L)(CO)₂Cl₂ | Methyl Group Positions | Key Finding | Reference |

|---|---|---|---|

| 4,4'-dimethyl-2,2'-bipyridine (4dmbpy) | 4,4' | Standard reference for electron-donating groups at the 4,4' positions. | researchgate.net |

A notable application of tmbipy is in photoreduction catalysis. A copper(I) complex, [Cu(tmbipy)(PPh3)2]+, has been shown to act as an effective photocatalyst. rsc.org Upon irradiation with near-UV light (~360 nm), this complex can reduce various cobalt(III) complexes. rsc.org The process is driven by the absorption of light, which promotes the complex to a metal-to-ligand charge-transfer (MLCT) excited state, making it a powerful reducing agent.

The efficiency of this photoreduction depends on the substrate. A study demonstrated the following order of reactivity for the reduction of cobalt(III) complexes: [CoCl(NH3)5]2+ > [Co(edta)]– > [Co(acac)3]. rsc.org The tmbipy complex was found to have a slightly lower catalytic activity compared to its analogue containing 2,9-dimethyl-1,10-phenanthroline (dmphen), a difference attributed to the lifetime of the excited copper(I) complex and the reduction potentials of the substrates. rsc.org

Table 2: Substrates Reduced by the Photocatalyst [Cu(tmbipy)(PPh₃)₂]⁺

| Substrate | Chemical Name | Application Field | Reference |

|---|---|---|---|

| [CoCl(NH₃)₅]²⁺ | Pentaamminechlorocobalt(III) | Coordination Chemistry | rsc.org |

| [Co(edta)]⁻ | Ethylenediaminetetraacetatocobaltate(III) | Coordination Chemistry | rsc.org |

Stereoselective catalysis, particularly asymmetric catalysis, relies on chiral ligands to control the three-dimensional outcome of a chemical reaction. While the bipyridine scaffold is a foundational element in many successful chiral ligands, the this compound molecule itself is achiral. Therefore, its direct use in inducing stereoselectivity is limited. The field of asymmetric catalysis typically employs C₂-symmetric bipyridine ligands where chirality is introduced through substituents, often at the 3,3' or 5,5' positions, or by incorporating a chiral backbone. rsc.orgrsc.org For example, a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand has been synthesized and successfully used in iron(II)-catalyzed asymmetric reactions. rsc.org While tmbipy is not used for this purpose, its well-defined structure serves as a useful reference for understanding the steric and electronic contributions of the bipyridine core in more complex catalytic systems.

Complexes of substituted bipyridines are instrumental in a range of organic transformations.

C-H Borylation: Iridium-catalyzed C-H borylation is a powerful method for converting unactivated C-H bonds into versatile C-B bonds. The choice of bipyridine ligand is critical for catalyst activity and stability. While 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) is a commonly used ligand for this transformation, the underlying principles apply to other substituted bipyridines. researchgate.netnih.gov The catalyst, often generated from [{Ir(OMe)(cod)}2] and the bipyridine ligand, activates C-H bonds for reaction with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net The steric and electronic properties of the tmbipy ligand make it a candidate for such reactions, where it can modulate catalyst reactivity and selectivity.

Chlorotrifluoromethylation: Copper-based photoredox catalysis has emerged as a powerful tool for organic synthesis. A study on ligands for copper photocatalysts designed a 4,6-disubstituted 2,2′-bipyridine ligand for the chlorotrifluoromethylation of alkenes. core.ac.uk This substitution pattern is closely related to that of tmbipy. The resulting heteroleptic copper complex demonstrated high efficiency in catalyzing the addition of a chlorine atom and a trifluoromethyl group across a double bond, a reaction of significant interest in medicinal chemistry. core.ac.uk The catalyst was particularly effective for challenging substrates like styrenes, showcasing the utility of bipyridine ligands with this type of substitution pattern in developing robust photoredox catalysts. core.ac.uk

Photovoltaic Devices and Solar Energy Conversion

In the field of dye-sensitized solar cells (DSSCs), ruthenium polypyridyl complexes are the most widely studied class of sensitizers. These complexes absorb sunlight and inject electrons into a semiconductor substrate like titanium dioxide (TiO₂). The ligands play a central role in tuning the optical and electrochemical properties of the dye.